(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester
(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester
Brand Name:
Vulcanchem
CAS No.:
61865-49-4
VCID:
VC0118595
InChI:
InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1
SMILES:
CC(=O)NC1CC(C=C1)C(=O)OC
Molecular Formula:
C₉H₁₃NO₃
Molecular Weight:
183.2 g/mol
(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester
CAS No.: 61865-49-4
Reference Standards
VCID: VC0118595
Molecular Formula: C₉H₁₃NO₃
Molecular Weight: 183.2 g/mol
CAS No. | 61865-49-4 |
---|---|
Product Name | (1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester |
Molecular Formula | C₉H₁₃NO₃ |
Molecular Weight | 183.2 g/mol |
IUPAC Name | methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate |
Standard InChI | InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1 |
Standard InChIKey | NEJBWENICROWTO-SFYZADRCSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC |
SMILES | CC(=O)NC1CC(C=C1)C(=O)OC |
Canonical SMILES | CC(=O)NC1CC(C=C1)C(=O)OC |
Synonyms | cis-(+/-)-4-(Acetylamino)-2-Cyclopentene-1-carboxylic Acid Methyl Ester; |
PubChem Compound | 361509 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume